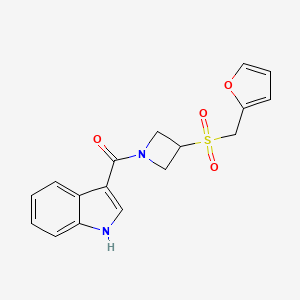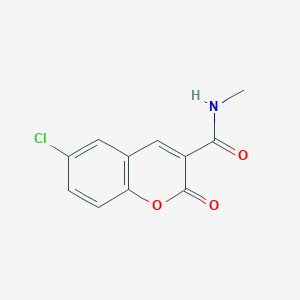
6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with pancreatic lipase by inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . This interaction results in the inhibition of the enzyme, thereby affecting the digestion and absorption of dietary fats.
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body. By inhibiting this enzyme, the compound reduces the breakdown and absorption of fats, which can lead to a decrease in caloric intake and potential weight loss .
Result of Action
The primary molecular effect of this compound is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake and potential weight loss . At the cellular level, this may affect the cells lining the digestive tract, as they would absorb fewer fat molecules.
Biochemische Analyse
Biochemical Properties
6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide has been assessed for its ability to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in fat digestion . The compound interacts with important active site amino acids of the enzyme, such as Phe 77, Arg 256, His 263, etc .
Cellular Effects
The compound exhibits potential inhibitory activity against pancreatic lipase, influencing cellular metabolism related to fat digestion . It can potentially impact cell signaling pathways and gene expression related to lipid metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically with the active site amino acids of pancreatic lipase . This interaction results in the inhibition of the enzyme, thereby affecting lipid metabolism at the molecular level.
Temporal Effects in Laboratory Settings
The compound has shown stable interactions with pancreatic lipase in a dynamic environment during molecular dynamics studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to lipid digestion, where it interacts with the enzyme pancreatic lipase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with N-methylamine under appropriate conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for pancreatic lipase.
Medicine: Explored for its anti-obesity properties due to its ability to inhibit pancreatic lipase.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar structure with a bromine atom instead of chlorine.
7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Another coumarin derivative with different substituents.
6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: Contains a quinoline moiety.
Uniqueness
6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific chlorine substitution, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its binding affinity to certain molecular targets .
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-10(14)8-5-6-4-7(12)2-3-9(6)16-11(8)15/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARJTILKQZQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2988710.png)
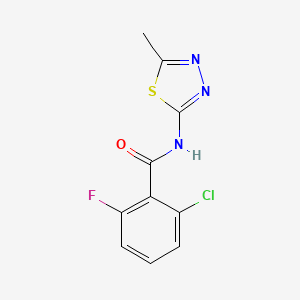
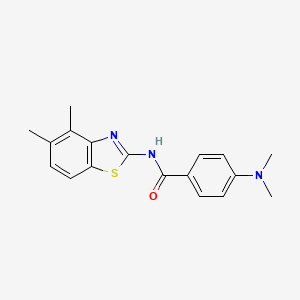
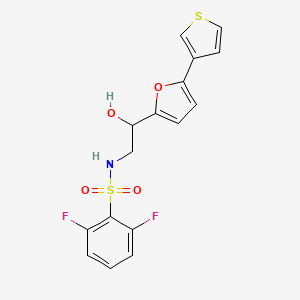
![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)
![N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2988718.png)
![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)
![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2988722.png)
![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2988724.png)
![4,5-Dimethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2988728.png)
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2988729.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)
